4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline - 1005161-84-1

4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Catalog Number: EVT-3079427
CAS Number: 1005161-84-1
Molecular Formula: C17H16N2
Molecular Weight: 248.329
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several methods have been explored for the synthesis of 4-Aryl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamides. A common approach involves a multi-step synthesis starting from readily available starting materials. [, , , ]

One method employs a microwave-assisted synthesis, highlighting the use of microwave irradiation to facilitate chemical reactions and potentially enhance reaction rates and yields. [, , ]

Another synthetic strategy involves the use of indium trichloride as a catalyst in an intermolecular imino Diels-Alder reaction. [] This reaction utilizes cyclopentadiene and Schiff's bases derived from 4,4′-diaminodiphenylmethane to construct the core structure of the target compounds.

Molecular Structure Analysis

The molecular structure of 4-Aryl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamides is characterized by a central tetrahydroquinoline ring system fused to a cyclopentane ring. [, , , , , ] The aryl substituent at the 4-position can significantly influence the overall shape and conformation of the molecule.

X-ray crystallography studies have provided detailed insights into the three-dimensional structure of these compounds, revealing the absolute stereochemistry of specific enantiomers. [, , ] For instance, the active enantiomer of 4BP-TQS has been determined to have a 3aR,4S,9bS configuration. [] The stereochemistry of these compounds plays a crucial role in their interactions with biological targets and their subsequent pharmacological activities.

Chemical Reactions Analysis

The chemical reactivity of 4-Aryl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamides has been investigated in the context of modifying their structure and exploring their chemical behavior. [, , ]

One study explored the oxidation of N-acyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, leading to the formation of corresponding 1,2-epoxides and 1,2-diols. [] These reactions demonstrate the susceptibility of the cyclopentene ring to oxidation, providing valuable insights into the chemical reactivity of this structural motif.

Mechanism of Action

The primary mechanism of action for this class of compounds, specifically those with a sulfonamide group at the 8-position, involves allosteric modulation of α7 nicotinic acetylcholine receptors (α7 nAChRs). [, , , , , , , , , ] These receptors are ligand-gated ion channels that play crucial roles in various physiological processes, including neurotransmission and inflammation.

Compounds like TQS and 4BP-TQS bind to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site. [, , , ] This binding enhances the receptor's sensitivity to acetylcholine, leading to increased channel activity and downstream signaling. The allosteric modulation of α7 nAChRs by these compounds makes them attractive candidates for investigating potential therapeutic interventions in neurological and inflammatory disorders.

Applications

The primary application of 4-Aryl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamides lies in their potential as pharmaceuticals, particularly in the realm of neurological and psychiatric disorders. [, , , , , , , , , ]

  • α7 nAChR Modulators: These compounds have shown promise as potential therapeutics for various conditions, including cognitive deficits in schizophrenia and Alzheimer's disease, by modulating α7 nAChR activity. [, , , , , ]
  • Analgesics: Some derivatives have exhibited analgesic activity in animal models. []
  • Anti-inflammatory agents: Modulation of α7 nAChRs has been linked to anti-inflammatory effects, making these compounds potential candidates for inflammatory diseases. [, ]

Compound Description: This compound features a phenylsulfonylindole substituent at the 4-position of the tetrahydroquinoline ring system. []

8-Chloro-4-(1-(phenylsulfonyl)indol-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Compound Description: This compound is similar to the previous one but has an additional chlorine atom at the 8-position of the tetrahydroquinoline ring. []

(4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

Compound Description: 4BP-TQS is a potent allosteric agonist-positive allosteric modulator of α7 nicotinic acetylcholine receptors. It features a 4-bromophenyl group at the 4-position and a sulfonamide group at the 8-position of the tetrahydroquinoline ring system. [, , , , ]

Compound Description: A-867744 is a novel type II α7 PAM. It is a potent and selective allosteric modulator of α7 neuronal acetylcholine receptors with a unique pharmacological profile. []

4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

Compound Description: This group of compounds represents a series of derivatives with various aryl substituents at the 4-position and a fluorine atom at the 8-position of the tetrahydroquinoline ring. []

[4-(Aryl)-3a,4,5,9b-tetrahydrocyclopenta[c]quinolin-8-ylmethyl]-8'-(4'-aryl)-3a',4',5',9b'-tetrahydro-3H-cyclopenta[c]quinolines

Compound Description: This group represents a series of dimeric compounds where two tetrahydroquinoline units are linked by a methylene bridge at the 8-position. Each tetrahydroquinoline unit also carries an aryl substituent at the 4-position. []

N-Acyl-4-phenyl-1,2-epoxy-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolines

Compound Description: This group encompasses a series of derivatives modified at the 1,2-position of the cyclopentene ring with an epoxy group. These compounds also feature an acyl group on the nitrogen atom and a phenyl ring at the 4-position. []

4-Benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

Compound Description: This group represents a series of compounds with a benzoyl group at the 4-position of the tetrahydroquinoline system. []

2,3,5,6TMP-TQS (Cis-trans-4-(2,3,5,6-tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide)

Compound Description: 2,3,5,6TMP-TQS was initially described as a silent allosteric modulator of the α7 nicotinic acetylcholine receptor, but later studies revealed distinct activities for its enantiomers. The (-) enantiomer acts as an antagonist of allosteric activation, while the (+) enantiomer functions as a PAM. [, ]

Compound Description: These compounds are structural analogs of 4BP-TQS, with the bromine atom positioned at the ortho and meta positions of the phenyl ring, respectively. Both compounds retain PAM activity but lack the allosteric agonist activity of 4BP-TQS, highlighting the significance of halogen atom positioning for pharmacological properties. []

4-(4-Chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4CP-TQS) and 4-(4-Iodophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4IP-TQS)

Compound Description: These compounds represent halogen analogs of 4BP-TQS where the bromine atom is substituted with chlorine (4CP-TQS) or iodine (4IP-TQS) at the para position of the phenyl ring. These modifications result in allosteric agonists with variations in their activation and inactivation kinetics and desensitization levels compared to 4BP-TQS. []

4-(4-Fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4FP-TQS)

Compound Description: This compound is a halogen analog of 4BP-TQS, with a fluorine atom replacing the bromine atom at the para position of the phenyl ring. 4FP-TQS acts as a potentiator of acetylcholine responses but lacks allosteric agonist activity. Interestingly, it antagonizes the effects of allosteric agonists like 4BP-TQS. []

4-(1-Naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (TQS)

Compound Description: TQS is a well-established positive allosteric modulator (PAM) of α7 nAChRs. It features a naphthalene ring at the 4-position and a sulfonamide group at the 8-position of the tetrahydroquinoline core. [, , , ]

Compound Description: This compound is an allosteric agonist of α7 nAChRs. It features a p-tolyl group (a toluene moiety attached through the methyl group) at the 4-position and a sulfonamide group at the 8-position. []

1-(8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)ethane-1,2-diol (S-40542)

Compound Description: This compound is a novel non-steroidal anti-androgen. []

6-Acetamido-N-(2-(8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-2-methylpropyl)nicotinamide (1d)

Compound Description: This compound, 1d, is a tetrahydroquinoline derivative that acts as a selective androgen receptor modulator (SARM). It has shown potential as an orally available drug candidate for osteoporosis treatment due to its osteoanabolic effects. []

Compound Description: G-1 is a selective agonist of G protein-coupled estrogen receptor 1 (GPER), which is involved in various physiological and pathological processes, including cancer cell proliferation. [, , , , ]

Compound Description: G-15 is an antagonist of the G protein-coupled estrogen receptor-1 (GPER). [, , ]

(3aS,4R,9bR)-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid (G1-PABA)

Compound Description: G1-PABA is a GPER ligand. []

Properties

CAS Number

1005161-84-1

Product Name

4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

IUPAC Name

4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C17H16N2

Molecular Weight

248.329

InChI

InChI=1S/C17H16N2/c1-2-7-16-14(4-1)13-5-3-6-15(13)17(19-16)12-8-10-18-11-9-12/h1-5,7-11,13,15,17,19H,6H2

InChI Key

XMUOAVOTTRCNEM-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.